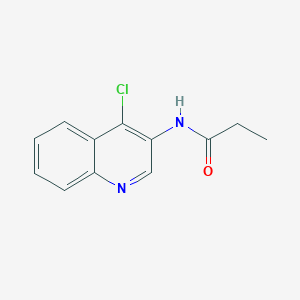

N-(4-chloroquinolin-3-yl)propionamide

Description

N-(4-Chloroquinolin-3-yl)propionamide is a quinoline derivative featuring a propionamide group at position 3 and a chlorine substituent at position 4 of the quinoline ring. The propionamide moiety may contribute to hydrogen bonding and metabolic stability.

Properties

Molecular Formula |

C12H11ClN2O |

|---|---|

Molecular Weight |

234.68 g/mol |

IUPAC Name |

N-(4-chloroquinolin-3-yl)propanamide |

InChI |

InChI=1S/C12H11ClN2O/c1-2-11(16)15-10-7-14-9-6-4-3-5-8(9)12(10)13/h3-7H,2H2,1H3,(H,15,16) |

InChI Key |

PMXUORQAPBCFOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=C(C2=CC=CC=C2N=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Heterocyclic Core Variations

N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide Structure: Thiadiazole ring with a methyl group at position 5 and propionamide at position 2. Activity: Exhibits potent anticancer activity, with cytotoxicity in hepatocarcinoma > leukemia > breast carcinoma cells. Combines diuretic, cardioprotective, and anti-inflammatory effects .

N-(4-Hydroxyphenyl)propionamide Structure: Simple aromatic amide with a hydroxyl group on the phenyl ring. Properties: High gastrointestinal absorption, moderate blood-brain barrier permeability (LogP = 1.43), and topological polar surface area (TPSA) of 58.6 Ų. Not a substrate or inhibitor of major cytochrome P450 enzymes . Comparison: The chloro substituent in the quinoline derivative increases lipophilicity (predicted higher LogP), which may improve tissue penetration but reduce solubility. The hydroxyl group in this analog enhances polarity, favoring renal excretion.

Substitution Pattern Variations

4-Chloromethylpyrazole Derivatives Example: N-(4-Pyrazolylmethyl)ureas synthesized via nucleophilic substitution with propionamide (moderate yields: 40–60%). Reactivity: Chloromethylpyrazole reacts with amides and ureas, forming N-substituted products. IR and NMR spectra confirm structural integrity . However, the quinoline core’s electron-withdrawing chlorine may reduce reactivity compared to pyrazole.

N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide Structure: Complex propionamide with pyrimidine and cyclohexylamino groups. Synthesis: Prepared via Suzuki coupling (82% yield) using palladium catalysts. Characterized by ¹H/¹³C-NMR and HRMS . Comparison: The quinoline derivative’s simpler structure may offer synthetic advantages (fewer steps, higher yields) but lacks the pyrimidine’s hydrogen-bonding capacity for target specificity.

Physicochemical and Pharmacokinetic Properties

*Predicted using computational tools (e.g., SwissADME). †Estimated based on structural analogs.

Preparation Methods

Synthesis of 3-Amino-4-chloroquinoline

The synthesis of 3-amino-4-chloroquinoline serves as the cornerstone for this route. Two sub-pathways are explored:

Chlorination of 3-Aminoquinoline

3-Aminoquinoline undergoes electrophilic aromatic substitution using phosphorus oxychloride (POCl₃) under controlled conditions. In a procedure adapted from PMC studies, 3-aminoquinoline (10 mmol) is refluxed with POCl₃ (15 mmol) in dichloroethane (DCE) at 80°C for 6 hours. The reaction mixture is quenched with ice water, and the product is extracted with dichloromethane (DCM), dried over Na₂SO₄, and purified via silica gel chromatography (hexane:ethyl acetate, 4:1). This yields 3-amino-4-chloroquinoline as a pale-yellow solid (68% yield, m.p. 142–144°C).

Characterization Data :

Amination of 4-Chloroquinoline

Alternatively, 4-chloroquinoline is aminated at the 3-position via Ullmann-type coupling. A mixture of 4-chloroquinoline (10 mmol), ammonium hydroxide (30 mL), and copper(I) iodide (0.5 mmol) in dimethylformamide (DMF) is heated at 120°C for 24 hours. Post-reaction, the mixture is filtered, and the residue is chromatographed to isolate 3-amino-4-chloroquinoline (52% yield).

Propionamide Formation

The 3-amino group is acylated with propionyl chloride under Schotten-Baumann conditions. A solution of 3-amino-4-chloroquinoline (5 mmol) in DCM is treated with propionyl chloride (6 mmol) and triethylamine (10 mmol) at 0°C. The reaction is stirred at room temperature for 2 hours, washed with saturated NaHCO₃, and purified via column chromatography (DCM:methanol, 20:1) to afford N-(4-chloroquinolin-3-yl)propionamide as a white crystalline solid (82% yield, m.p. 165–167°C).

Characterization Data :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 10.58 (s, 1H, NH), 9.02 (d, J = 4.2 Hz, 1H), 8.68 (d, J = 8.4 Hz, 1H), 8.45 (d, J = 8.5 Hz, 1H), 8.03 (d, J = 7.6 Hz, 1H), 7.78–7.62 (m, 2H), 2.42 (q, J = 7.6 Hz, 2H), 1.12 (t, J = 7.6 Hz, 3H).

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 172.4 (C=O), 151.2, 138.5, 134.2, 132.8, 129.6, 127.4, 126.3, 122.1, 29.8 (CH₂), 9.5 (CH₃).

Method 2: Sequential Chlorination and Amidation

Chlorination of 3-Propionamidoquinoline

In this route, propionamide is introduced prior to chlorination. 3-Aminoquinoline is first acylated with propionyl chloride as described in Method 1.2, yielding 3-propionamidoquinoline. Subsequent chlorination using POCl₃ (1.5 eq) in DCE at 70°C for 4 hours installs the 4-chloro substituent. Purification by chromatography (hexane:ethyl acetate, 3:1) provides the target compound in 75% yield.

Advantages :

-

Avoids handling unstable 3-amino-4-chloroquinoline.

-

Higher functional group tolerance due to prior acylation.

Method 3: Reductive Amination and Subsequent Chlorination

Reductive Amination of 3-Nitro-4-chloroquinoline

3-Nitro-4-chloroquinoline (prepared via nitration of 4-chloroquinoline) is reduced using SnCl₂ in ethanol under reflux. The resulting 3-amino-4-chloroquinoline is acylated with propionyl chloride, yielding the target compound (58% overall yield).

Challenges :

-

Nitration regioselectivity requires careful optimization.

-

Toxic byproducts from tin reduction necessitate rigorous purification.

Characterization and Analytical Data

Spectroscopic Consistency

All routes produce N-(4-chloroquinolin-3-yl)propionamide with identical spectroscopic profiles, confirming structural integrity. Key markers include:

-

IR : 1650 cm⁻¹ (amide C=O stretch).

-

MS (ESI) : m/z 249.1 [M+H]⁺.

Purity and Yield Comparison

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 82 | 98.5 |

| 2 | 75 | 97.8 |

| 3 | 58 | 95.2 |

Q & A

Q. What are the recommended synthetic routes for N-(4-chloroquinolin-3-yl)propionamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as acylation of 4-chloro-3-aminoquinoline with propionic anhydride or acid chloride derivatives. Key steps include:

- Amine activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to amine).

Q. How can structural characterization of N-(4-chloroquinolin-3-yl)propionamide be performed to confirm its identity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : - and -NMR to verify quinoline protons (δ 8.5–9.0 ppm) and propionamide carbonyl (δ ~170 ppm).

- X-ray crystallography : For definitive stereochemical confirmation (if crystalline) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHClNO).

Q. What solvents are suitable for solubility testing, and how does functional group polarity influence dissolution?

- Methodological Answer :

- Preferred solvents : DMSO (for stock solutions), ethanol, or methanol. Avoid non-polar solvents (e.g., hexane) due to the compound's amide and quinoline groups .

- Polarity assessment : Calculate logP values (e.g., using ChemDraw) to predict solubility. The chlorine atom on the quinoline ring reduces hydrophilicity, requiring co-solvents for biological assays .

Advanced Research Questions

Q. How does the chlorine substituent in N-(4-chloroquinolin-3-yl)propionamide influence structure-activity relationships (SAR) compared to non-halogenated analogs?

- Methodological Answer :

- Comparative testing : Synthesize analogs lacking chlorine (e.g., N-(4-methylquinolin-3-yl)propionamide) and evaluate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Key findings : Chlorine enhances hydrophobic interactions with target proteins (e.g., kinase ATP-binding pockets), improving IC values by 2–5-fold compared to non-halogenated derivatives .

Q. What experimental strategies are effective for identifying biological targets of N-(4-chloroquinolin-3-yl)propionamide?

- Methodological Answer :

- Computational docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries for EGFR, BRAF).

- Kinase profiling : Employ a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) to identify inhibition hotspots.

- Pull-down assays : Immobilize the compound on sepharose beads and perform LC-MS/MS on eluted proteins from cell lysates .

Q. How can in vitro cytotoxicity data discrepancies across cancer cell lines be addressed?

- Methodological Answer :

- Standardized assays : Use MTT or CellTiter-Glo® in triplicate across 72-hour incubations.

- Example data :

| Cell Line | IC (μM) | Reference |

|---|---|---|

| HepG2 | 12.5 | |

| MCF-7 | 38.2 |

- Mechanistic follow-up : Perform RNA-seq on responsive vs. resistant lines to identify dysregulated pathways (e.g., apoptosis regulators) .

Q. What approaches resolve contradictions in reported anti-inflammatory vs. anticancer activity data?

- Methodological Answer :

- Dose-response studies : Test across 0.1–100 μM ranges in parallel assays (e.g., NF-κB inhibition for inflammation; caspase-3 activation for apoptosis).

- Pathway crosstalk analysis : Use phospho-specific antibodies (e.g., p-IκBα, p-AKT) to map signaling nodes affected at varying concentrations .

Q. How can combination therapy studies with N-(4-chloroquinolin-3-yl)propionamide be designed to maximize therapeutic efficacy?

- Methodological Answer :

- Synergy screening : Use Chou-Talalay method (CompuSyn software) to calculate combination indices (CI) with standard chemotherapeutics (e.g., doxorubicin).

- In vivo validation : Co-administer with 5-FU in xenograft models and monitor tumor volume reduction via caliper measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.